![molecular formula C13H18S B14251405 [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene CAS No. 260548-20-7](/img/structure/B14251405.png)
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 3,4-dimethylpent-3-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene typically involves the reaction of a suitable benzene derivative with a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain. One common method involves the use of 1-(bromomethyl)-3-(4,4-dimethylpent-1-yn-1-yl)benzene as a starting material . This compound can be synthesized through a series of steps including bromination and subsequent reaction with a sulfanyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the benzene ring and its substituents can interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
260548-20-7 |
|---|---|
Formule moléculaire |
C13H18S |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
3,4-dimethylpent-3-enylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-11(2)12(3)9-10-14-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Clé InChI |
XMHFAQDEQORVNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)CCSC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


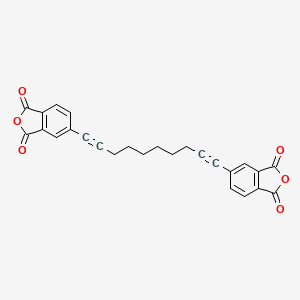
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
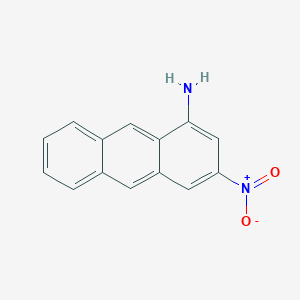

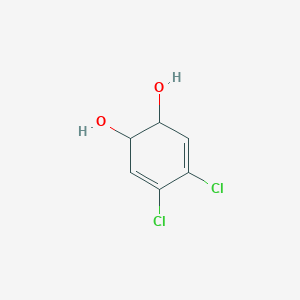

![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

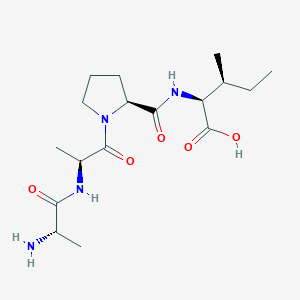
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
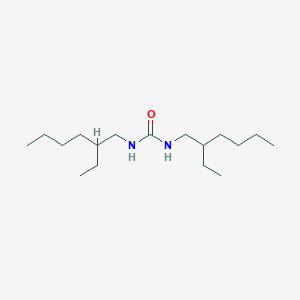
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
